Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

2,6-디플루오로-4-(테트라메틸-1,3,2-디옥사보롤란-2-일)아닐린은 유기 합성 및 의약품 개발에서 중요한 보론 화합물입니다. 이 화합물은 높은 반응성과 선택성을 가지며, 특히 스즈키-미야우라 커플링 반응과 같은 교차 결합 반응에서 우수한 성능을 발휘합니다. 테트라메틸-1,3,2-디옥사보롤란 보호기로 인해 공기 중에서도 비교적 안정적이며, 보론 원자의 반응성을 효과적으로 보존합니다. 또한, 플루오린 치환체의 존재로 인해 전자 밀도 조절이 용이하여 다양한 유기 변환 반응에 활용될 수 있습니다. 이 화합물은 고순도로 제조 가능하며, 복잡한 분자 구조의 합성에 유용한 중간체로 사용됩니다.
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure
939968-08-8 structure
Product Name:2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS 번호:939968-08-8
MF:C12H16BF2NO2
메가와트:255.06875038147
MDL:MFCD16996398
CID:2102110
PubChem ID:59231931
Update Time:2025-11-02

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 화학적 및 물리적 성질

이름 및 식별자

    • 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • JGOZEXIYNJERIP-UHFFFAOYSA-N
    • SCHEMBL59540
    • SY029069
    • DB-392137
    • 4-Amino-2,6-difluorophenylboronic acid pinacol ester
    • AKOS027255880
    • W11438
    • 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
    • AS-54949
    • MB20669
    • CS-0038465
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
    • (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester
    • 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester
    • 939968-08-8
    • 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER
    • 4-Amino-2,6-difluorophenylbronic acid, pinacol ester
    • MFCD16996398
    • 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • MDL: MFCD16996398
    • 인치: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
    • InChIKey: JGOZEXIYNJERIP-UHFFFAOYSA-N
    • 미소: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

계산된 속성

  • 정밀분자량: 255.1242152g/mol
  • 동위원소 질량: 255.1242152g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 299
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 44.5Ų

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B432400-10mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8
10mg
$ 50.00 2022-06-07
TRC
B432400-50mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8
50mg
$ 160.00 2022-06-07
TRC
B432400-100mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8
100mg
$ 230.00 2022-06-07
Chemenu
CM219211-100mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
100mg
$120 2022-08-31
Chemenu
CM219211-250mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
250mg
$210 2022-08-31
Chemenu
CM219211-1g
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
1g
$414 2022-08-31
Chemenu
CM219211-5g
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
5g
$1228 2022-08-31
abcr
AB462385-1 g
(4-Amino-3,5-difluorophenyl)boronic acid pinacol ester; .
939968-08-8
1g
€503.00 2023-04-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62654-250mg
4-Amino-3,5-difluorobenzeneboronic acid pinacol ester, 96%
939968-08-8 96%
250mg
¥2765.00 2023-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62654-1g
4-Amino-3,5-difluorobenzeneboronic acid pinacol ester, 96%
939968-08-8 96%
1g
¥8291.00 2023-02-09

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 90 °C
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합성 방법 2

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
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합성 방법 3

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1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  overnight, rt → 90 °C
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합성 방법 4

반응 조건
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합성 방법 5

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합성 방법 6

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1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
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합성 방법 7

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, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
참조
Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
Chapman, Timothy M.; Osborne, Simon A.; Wallace, Claire; Birchall, Kristian; Bouloc, Nathalie; et al, Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587

합성 방법 9

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
참조
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, World Intellectual Property Organization, , ,

합성 방법 10

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1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
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합성 방법 11

반응 조건
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
참조
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, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  4 h, 80 °C
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합성 방법 13

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합성 방법 14

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합성 방법 15

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합성 방법 16

반응 조건
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합성 방법 17

반응 조건
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합성 방법 18

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2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
주문 번호:A922405
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 14:32
가격 ($):341.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
A922405
순결:99%
재다:5g
가격 ($):341.0
Email